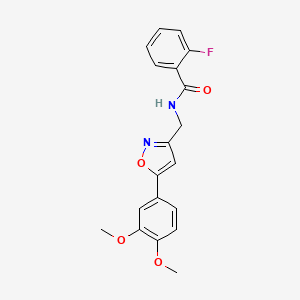
N-((5-(3,4-二甲氧基苯基)异恶唑-3-基)甲基)-2-氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide exerts its biological effects by inhibiting the activity of the histone demethylase JMJD3, which is involved in the regulation of gene expression. By inhibiting JMJD3, N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide leads to the accumulation of H3K27me3, a repressive histone mark that is associated with the suppression of gene expression. This, in turn, leads to the downregulation of genes involved in various biological processes, including cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide has been shown to inhibit cell growth and invasion, induce apoptosis, and sensitize cells to chemotherapy. In inflammation, N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and inhibit the activation of NF-κB signaling. N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide has also been shown to have antiviral effects, with studies demonstrating its ability to inhibit the replication of human cytomegalovirus and hepatitis B virus.
实验室实验的优点和局限性
One of the major advantages of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide is its specificity for JMJD3, which allows for the selective inhibition of this enzyme without affecting other histone demethylases. This makes N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide a valuable tool for studying the biological functions of JMJD3 in various cellular processes. However, one of the limitations of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide is its relatively low potency, which requires the use of high concentrations to achieve significant biological effects. Additionally, N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide has poor solubility in water, which can complicate its use in certain experimental settings.
未来方向
There are several future directions for the study of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide. One area of research is the development of more potent and selective inhibitors of JMJD3, which could improve the efficacy and specificity of this class of drugs. Another area of research is the investigation of the role of JMJD3 in other disease contexts, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of novel drug delivery systems could improve the solubility and bioavailability of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide, making it a more effective therapeutic agent.
合成方法
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide involves a multi-step process that starts with the reaction of 2-fluorobenzoyl chloride with 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid in the presence of N,N-diisopropylethylamine. The resulting intermediate is then treated with methylamine and formaldehyde to yield the final product. The purity of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide can be improved by recrystallization and HPLC purification.
科学研究应用
属性
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-8-7-12(9-18(16)25-2)17-10-13(22-26-17)11-21-19(23)14-5-3-4-6-15(14)20/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWLATGOPRVTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)

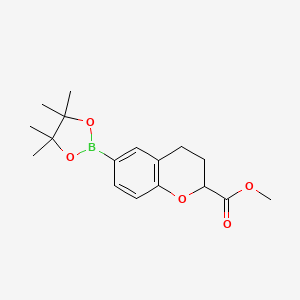
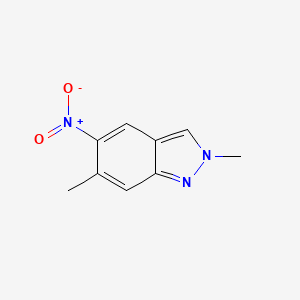

![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)
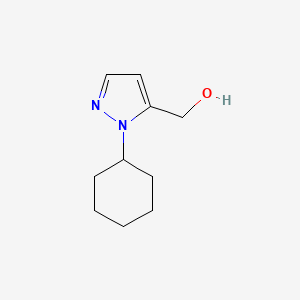
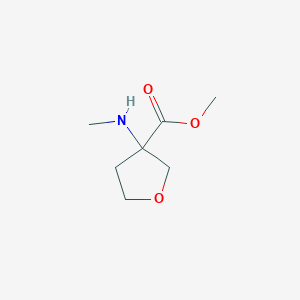
![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488210.png)
![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)
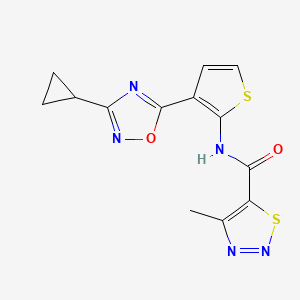
![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)